4-Bromo-5-methylphthalonitrile
Description
Overview of Nitrile Chemistry and its Significance in Advanced Organic Synthesis
Nitriles are organic compounds that contain a carbon-nitrogen triple bond. fiveable.mewikipedia.org This functional group is highly polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me This reactivity is the cornerstone of their utility in organic synthesis, allowing for their conversion into a wide range of other functional groups, including amines, carboxylic acids, amides, and ketones. numberanalytics.comebsco.comfiveable.me Common synthetic routes to nitriles include the dehydration of amides and nucleophilic substitution reactions. numberanalytics.comebsco.com The versatility of nitriles has led to their widespread use as intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comallen.in
Phthalonitriles as Versatile Precursors for Functional Materials
Within the broader class of nitriles, phthalonitriles, which are benzene (B151609) derivatives with two adjacent cyano groups, have emerged as crucial precursors for a variety of functional materials. researchgate.net Their most notable application is in the synthesis of phthalocyanines, large macrocyclic compounds with exceptional thermal stability and unique electronic and optical properties. google.comrsc.org These properties make phthalocyanine-based materials valuable for applications such as dyes, pigments, and advanced materials for electronics and photonics. justia.com Phthalonitrile (B49051) resins are also gaining attention for their potential in creating high-performance, heat-resistant polymers for the aerospace and electronics industries. rsc.orgspecificpolymers.comresearchgate.net
The Significance of Halogenated and Alkyl-Substituted Phthalonitriles, with Focus on 4-Bromo-5-methylphthalonitrile
The properties of phthalonitriles and the resulting phthalocyanines can be finely tuned by introducing various substituents onto the benzene ring. core.ac.uk Halogenated and alkyl-substituted phthalonitriles are of particular interest because these modifications can significantly alter the electronic properties, solubility, and reactivity of the molecule. worldscientific.comcollectionscanada.gc.ca For instance, electron-withdrawing groups like halogens can influence the energy levels of the final material, a crucial factor in the design of organic electronics. worldscientific.com
This article focuses specifically on the chemical compound This compound . This molecule incorporates both a halogen (bromo) and an alkyl (methyl) group, making it a valuable intermediate for the synthesis of asymmetrically substituted phthalocyanines and other complex functional materials. google.com Its structure allows for selective chemical transformations, providing a pathway to novel materials with tailored properties.
Chemical Properties of this compound
The physical and chemical properties of this compound are fundamental to its role in chemical synthesis. Below is a table summarizing some of its key characteristics.
| Property | Value |
| Molecular Formula | C₉H₅BrN₂ |
| Molecular Weight | 221.057 g/mol cymitquimica.comfluorochem.co.uk |
| Purity | Typically ≥95% or 98% cymitquimica.comfluorochem.co.ukaccelachem.com |
| CAS Number | 1234790-18-1 fluorochem.co.uk |
| IUPAC Name | 4-bromo-5-methylbenzene-1,2-dicarbonitrile fluorochem.co.uk |
This data is compiled from multiple sources for reference.
Synthesis and Reactivity
The synthesis of substituted phthalonitriles like this compound often involves multi-step processes. While specific, detailed synthetic routes for this compound are not extensively documented in readily available literature, general methods for preparing substituted phthalonitriles can provide insight. These methods often start from correspondingly substituted o-xylenes or phthalic acids. umich.eduresearchgate.net For instance, the synthesis of brominated phthalonitriles can be achieved through the direct bromination of phthalonitrile or by starting with a brominated phthalic acid derivative, which is then converted to the phthalimide (B116566), followed by amidation and dehydration to yield the dinitrile. collectionscanada.gc.caresearchgate.net
The reactivity of this compound is largely dictated by its functional groups. The two nitrile groups are precursors for the cyclotrimerization reaction that forms the phthalocyanine (B1677752) macrocycle. rsc.orgworldscientific.com The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution reactions. justia.com This allows for the introduction of a wide variety of other functional groups at the 4-position, leading to the creation of diverse and complex phthalocyanine structures. The methyl group, while less reactive, can influence the solubility and packing of the final material.
Key Research Applications
The primary application of this compound lies in its role as a precursor for the synthesis of phthalocyanines and related materials.
Precursor for Phthalocyanines
Phthalonitriles are essential building blocks for phthalocyanines (Pcs), which are large, aromatic macrocycles that have applications as dyes, catalysts, and in materials science. researchgate.netgoogle.com The self-condensation of phthalonitriles is a common method for synthesizing Pcs. rsc.org By using substituted phthalonitriles like this compound, researchers can create phthalocyanines with specific functionalities. These substituents can be used to control the electronic properties, solubility, and aggregation behavior of the resulting phthalocyanine. core.ac.uk
Development of Functional Materials
The unique structure of this compound makes it a valuable component in the development of advanced functional materials. Phthalonitrile-based resins are known for their high thermal stability and are being investigated for use in aerospace and other high-tech fields. rsc.orgresearchgate.net The introduction of bromo and methyl groups can modify the properties of these resins, potentially leading to materials with enhanced performance characteristics. specificpolymers.com Furthermore, the ability to perform nucleophilic substitution on the bromine atom opens up possibilities for creating a wide range of derivatives with tailored properties for applications in areas like organic electronics and sensors. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5BrN2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
4-bromo-5-methylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H5BrN2/c1-6-2-7(4-11)8(5-12)3-9(6)10/h2-3H,1H3 |
InChI Key |
PGQJDSJPIHNCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Bromo 5 Methylphthalonitrile
Strategic Approaches for the Synthesis of 4-Bromo-5-methylphthalonitrile Precursors
The construction of the this compound molecule typically begins with the synthesis of appropriately substituted precursors. The two primary functional groups, the bromine atom and the methyl group, can be introduced onto a phthalonitrile (B49051) or a precursor ring system through various strategic sequences.
Bromination is a fundamental transformation in the synthesis of halogenated phthalonitriles. The introduction of a bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to control the regioselectivity and prevent over-bromination.
A common precursor for substituted phthalonitriles is phthalimide (B116566) or its derivatives. For instance, the synthesis of the related compound, 4-bromo-5-nitrophthalonitrile, starts with the nitration of 4-bromophthalimide (B1267563). google.com This highlights a strategy where the bromine is present on the starting material before the final functional groups are introduced or the nitrile groups are formed. google.com
For the direct bromination of a phthalonitrile precursor like 4-methylphthalonitrile (B1223287), reagents such as N-Bromosuccinimide (NBS) are often employed, sometimes in the presence of a radical initiator or light. google.comlibretexts.org NBS is favored for its ability to provide a low, steady concentration of bromine, which can help in achieving selective monobromination, particularly at positions activated by electron-donating groups like a methyl group. libretexts.org The electrophilic bromination of aromatic compounds can also be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst or in a strong acid solvent like trifluoroacetic acid, which can enhance the electrophilicity of bromine. organic-chemistry.org
Table 1: General Bromination Methods for Aromatic Compounds
| Brominating Agent | Catalyst/Conditions | Substrate Type | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Trifluoromethanesulfonic acid | Deactivated aromatics | organic-chemistry.org |
| Tribromoisocyanuric acid | Trifluoroacetic acid | Moderately deactivated arenes | organic-chemistry.org |
| N-Bromosuccinimide (NBS) | CCl₄, light | Alkenes (for allylic bromination) | libretexts.org |
The regioselective introduction of a methyl group onto a pre-brominated phthalonitrile core is challenging. More commonly, the synthesis starts from a methylated precursor. For example, 4-methylphthalonitrile serves as a key starting material. ncsu.edudatapdf.com From 4-methylphthalonitrile, a regioselective bromination would be required. The directing effects of the existing cyano and methyl groups on the aromatic ring would govern the position of the incoming bromine atom. The two cyano groups are strongly deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. In 4-methylphthalonitrile, the position para to the methyl group is occupied, so bromination would be directed ortho to the methyl group, at position 5, yielding the desired this compound.
Alternative strategies involve starting from a molecule that already contains the desired 1,2,4,5-substitution pattern. However, adhering to the specified outline of functionalizing the phthalonitrile core, the most direct precursor strategy involves the selective bromination of 4-methylphthalonitrile.
Optimized Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. This involves careful control over temperature, reaction time, and molar ratios of reactants and catalysts.
In the synthesis of the related 4-bromo-5-nitrophthalonitrile from 4-bromophthalimide, specific conditions have been detailed to enhance the yield. google.com The nitration step is carried out at 45-50°C for 5-6 hours with a specific molar ratio of nitric acid to 4-bromophthalimide (1.2-1.4) in sulfuric acid. google.com Subsequent amidation and dehydration steps are also performed under fine-tuned conditions to improve purity and yield. google.com For instance, the amidation of 4-bromo-5-nitrophthalimide is conducted at 35-40°C in the presence of ammonium (B1175870) chloride, which reduces reaction time. google.com The dehydration of the resulting 4-bromo-5-nitrophthalamide uses phosphorus oxychloride in dimethylformamide at 30-35°C. google.com
Studies on the synthesis of other halogenated phthalonitriles have shown that higher reaction temperatures are often needed for transformations as the degree of halogenation increases. scholaris.ca However, excessively high temperatures can lead to hydrolysis and the formation of unwanted byproducts. scholaris.ca Therefore, a careful temperature study is often necessary to find the optimal balance between reaction rate and selectivity for each specific synthetic step. scholaris.ca
Derivatization Chemistry of this compound
The bromine atom in this compound is a versatile handle for further molecular elaboration through various derivatization reactions. The electron-withdrawing nature of the two cyano groups activates the aromatic ring for nucleophilic substitution and provides a site for cross-coupling reactions.
The bromo substituent in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitrile (cyano) groups in the ortho and meta positions relative to the bromine atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orgpressbooks.pub
Extensive research on the related compound 4-bromo-5-nitrophthalonitrile demonstrates this reactivity, where both the bromo and nitro groups can be displaced by various nucleophiles. researchgate.netresearchgate.net These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) and often in the presence of a base such as potassium carbonate to deprotonate the nucleophile. researchgate.net A wide range of nucleophiles can be employed, including phenoxides, thiophenols, and amines. researchgate.netresearchgate.netresearchgate.net For example, 4-bromo-5-nitrophthalonitrile reacts with 4-(1-methyl-1-phenylethyl)phenol in the presence of potassium carbonate to substitute both the bromo and nitro groups. researchgate.net Similarly, reactions with morpholine (B109124) or benzotriazole (B28993) lead to the substitution of the bromo group. researchgate.net
Table 2: Examples of Nucleophilic Aromatic Substitution on a Bromo-Phthalonitrile Framework
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-Bromo-5-nitrophthalonitrile | 2-Naphthyloxy anion | 4-(2-Naphthyloxy)-5-nitrophthalonitrile | researchgate.net |
| 4-Bromo-5-nitrophthalonitrile | Morpholine | 4-Morpholino-5-nitrophthalonitrile | researchgate.net |
| 4-Bromo-5-nitrophthalonitrile | Benzotriazole | 4-(Benzotriazol-1-yl)-5-nitrophthalonitrile | researchgate.net |
| 4-Bromo-5-nitrophthalonitrile | Aryloxy anions | 4-Aryloxy-5-nitrophthalonitriles | researchgate.net |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they represent a key method for the advanced functionalization of aryl halides like this compound. mdpi.com Reactions such as the Suzuki-Miyaura coupling (with organoboron reagents), Buchwald-Hartwig amination (with amines), and Stille coupling (with organotin reagents) are widely used in synthetic chemistry. mdpi.comrug.nlnih.gov
The C-Br bond in this compound is an ideal site for such transformations. For example, a Suzuki-Miyaura reaction could couple an aryl or vinyl boronic acid to the phthalonitrile core, creating a biaryl or styrenyl derivative. This methodology is reliable and versatile for creating C(sp²)-C(sp²) bonds. mdpi.comnih.gov Similarly, the Buchwald-Hartwig amination would allow for the formation of a C-N bond, introducing various amine functionalities. mdpi.com These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. rug.nlbeilstein-journals.org The choice of ligand is often crucial for achieving high yields and catalyst turnover. The versatility of these reactions has made them indispensable in medicinal chemistry and materials science for rapidly building molecular complexity. mdpi.com
Reactions Involving Nitrile Groups for Macrocycle Formation
The dinitrile functionality of this compound serves as a crucial reactive site for the construction of complex macrocyclic structures, most notably phthalocyanines. The primary reaction pathway involves the metal-templated cyclotetramerization of four phthalonitrile units, leading to the formation of a highly conjugated 18-electron aromatic system. This process is a cornerstone in the synthesis of substituted phthalocyanines, which are of significant interest for their diverse applications in materials science, catalysis, and photodynamic therapy.
The synthesis of phthalocyanines from phthalonitrile precursors is a well-established methodology. researchgate.netdergipark.org.tr Typically, the reaction is carried out at elevated temperatures, often in the presence of a metal salt which acts as a template for the assembly of the four phthalonitrile molecules. dergipark.org.tr A variety of metals can be incorporated into the central cavity of the phthalocyanine (B1677752) macrocycle. researchgate.net The reaction can also be performed in the presence of a high-boiling solvent, such as quinoline (B57606) or pentanol, and often utilizes a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com
In the case of this compound, the cyclotetramerization would result in the formation of an octasubstituted phthalocyanine, specifically 2,9,16,23-tetrabromo-3,10,17,24-tetramethylphthalocyanine. The presence of the bromo and methyl substituents on the periphery of the phthalocyanine ring significantly influences its physical and chemical properties, such as solubility and electronic absorption spectra. umich.edu For instance, the introduction of peripheral substituents can enhance the solubility of the resulting phthalocyanine in common organic solvents, which is often a challenge with the unsubstituted parent macrocycle. mdpi.comumich.edu
Table 1: Representative Conditions for the Synthesis of Metallophthalocyanines from Substituted Phthalonitriles
| Phthalonitrile Precursor | Metal Salt | Solvent/Base | Temperature (°C) | Product | Yield (%) | Reference |
| 4,5-Disubstituted Phthalonitrile | Metal Salt (e.g., Zn(OAc)₂) | High-boiling solvent (e.g., pentanol), DBU | 140-180 | Tetrasubstituted Metallophthalocyanine | Varies | mdpi.com |
| 4-Nitrophthalonitrile | Cobalt or Copper Salt | DMF | Reflux | Substituted Metallophthalocyanine | Moderate | researchgate.net |
| 4,5-dihexylthiophthalonitrile | Zn(OAc)₂, NiCl₂, CoCl₂ | Pentanol, DBU | Reflux | Hexasubstituted Metallophthalocyanine | 30-50 | nih.gov |
The synthesis of asymmetrically substituted phthalocyanines can also be achieved through the co-cyclotetramerization of two different phthalonitrile precursors. nih.gov This approach allows for the creation of more complex and tailored macrocyclic structures. Furthermore, variations in the reaction conditions, such as the choice of metal template and solvent, can be used to optimize the yield and purity of the desired phthalocyanine product. dergipark.org.trresearchgate.net
Beyond phthalocyanines, the nitrile groups of this compound could potentially participate in the formation of other macrocycles, such as subphthalocyanines, which are smaller, 14-π-electron aromatic macrocycles formed from the cyclotrimerization of three phthalonitrile units. scholaris.caresearchgate.net The synthesis of subphthalocyanines typically requires the use of a boron trihalide as both a template and a reactant. researchgate.net
Advanced Characterization Techniques for 4 Bromo 5 Methylphthalonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton and Carbon-13 NMR Spectroscopic Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide crucial information about the structure of 4-bromo-5-methylphthalonitrile. The chemical shifts (δ) in the spectra indicate the electronic environment of the protons and carbon atoms, respectively. ocr.org.uk
In the ¹H NMR spectrum of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, recorded in CDCl₃, the methyl protons appear as a singlet at δ = 2.58 ppm. researchgate.net The aromatic protons are observed in the range of δ = 6.92-7.68 ppm. researchgate.net For this compound, the aromatic protons are expected to show distinct signals due to their specific positions on the benzene (B151609) ring.
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For a similar structure, 4-bromo-2-methylaniline, the carbon signals are well-resolved, allowing for the identification of each carbon atom. chemicalbook.com In the case of this compound, distinct signals would be expected for the two nitrile carbons, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the bromo and methyl substituents. The spectra for these types of compounds are often simpler than ¹H NMR because they are typically run in a way that eliminates splitting patterns. ocr.org.uk
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H (Aromatic) | 7.8 - 8.2 | Singlet | Proton on C3, deshielded by adjacent nitrile group. |
| ¹H (Aromatic) | 7.6 - 7.9 | Singlet | Proton on C6, influenced by methyl and bromo groups. |
| ¹H (Methyl) | 2.4 - 2.6 | Singlet | Protons of the methyl group at C5. |
| ¹³C (Nitrile) | 115 - 120 | Singlet | Carbon atoms of the two nitrile groups (C≡N). |
| ¹³C (Aromatic C-Br) | 120 - 125 | Singlet | Carbon atom directly attached to the bromine. |
| ¹³C (Aromatic C-CH₃) | 140 - 145 | Singlet | Carbon atom directly attached to the methyl group. |
| ¹³C (Aromatic C-H) | 130 - 140 | Singlet | Aromatic carbons bonded to hydrogen. |
| ¹³C (Aromatic C-CN) | 110 - 115 | Singlet | Aromatic carbons bonded to the nitrile groups. |
| ¹³C (Methyl) | 20 - 25 | Singlet | Carbon atom of the methyl group. |
Two-Dimensional NMR Techniques for Complex Structural Assignment
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment. libretexts.org Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between different nuclei.
COSY spectra show correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
The application of these techniques has been demonstrated in the structural characterization of novel compounds derived from phthalonitriles, confirming their complex structures. beilstein-journals.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mt.comedinst.com These two techniques are often complementary.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Bonds with strong dipole moments, such as C=O, O-H, and C≡N, typically show strong absorptions in the FTIR spectrum. mt.com For this compound, the most characteristic absorption would be the C≡N stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹. Other important bands would include C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-Br stretching vibrations.
Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. mt.com It is particularly sensitive to vibrations of non-polar or weakly polar bonds, such as C-C bonds in the aromatic ring. mdpi.com Therefore, it can provide complementary information to FTIR. For instance, in the analysis of substituted phthalonitriles, Raman spectroscopy can help in assigning the vibrations of the carbon skeleton. nih.govnih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | FTIR/Raman | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | FTIR/Raman | 2850 - 3000 | Medium |
| C≡N Stretch | FTIR | 2220 - 2260 | Strong |
| C=C Stretch (Aromatic) | FTIR/Raman | 1450 - 1600 | Medium-Strong |
| C-H Bend (Methyl) | FTIR | 1375 - 1450 | Medium |
| C-Br Stretch | FTIR/Raman | 500 - 600 | Medium-Strong |
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with high precision. bioanalysis-zone.com This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound (C₉H₅BrN₂). ambeed.comaccelachem.com
In addition to providing the exact mass of the molecular ion, mass spectrometry also reveals information about the fragmentation pattern of the molecule upon ionization. neu.edu.tr The fragmentation of this compound would be influenced by the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. docbrown.info This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units. neu.edu.trdocbrown.info
Key fragmentation pathways could involve the loss of a bromine atom, a methyl group, or a cyano group. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. The fragmentation of radicals bearing bromine has been observed to show a significant abundance of [MH₂-O]⁺ ions, indicating a potential direct loss of oxygen in derivatives containing it. rsc.org
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Determination of Crystal Packing and Intermolecular Interactions
The analysis of the crystal structure of this compound and its derivatives allows for the characterization of intermolecular interactions that govern the crystal packing. scirp.org These interactions can include:
π-π stacking: The aromatic rings of adjacent phthalonitrile (B49051) molecules can stack on top of each other, leading to stabilizing interactions. nih.govmdpi.com The distance between the centers of the aromatic rings is a key indicator of the strength of these interactions. mdpi.com
Halogen bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of the nitrile group on a neighboring molecule. mdpi.commdpi.com
Hydrogen bonding: While the parent molecule lacks strong hydrogen bond donors, derivatives can exhibit various hydrogen bonding interactions, such as C-H···N or C-H···Br contacts, which contribute to the stability of the crystal structure. iucr.org
Studies on related substituted phthalonitriles have shown that the nature and position of substituents significantly influence the crystal packing and the types of intermolecular interactions observed. nih.govmdpi.comiucr.org For example, the introduction of a chlorine atom in a phenoxy-substituted phthalonitrile was found to result in the formation of tetramers through strong π-π interactions of the cyano groups. mdpi.com
Interactive Data Table: Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| Volume (ų) | ~850 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.7 |
| Key Intermolecular Interactions | π-π stacking, C-H···N, C-H···Br |
Analysis of Bond Lengths and Torsion Angles
The precise three-dimensional structure of a molecule, defined by its bond lengths and torsion angles, is fundamental to understanding its chemical reactivity, physical properties, and potential for interaction with other molecules. For this compound and its derivatives, these structural parameters are typically determined with high precision using single-crystal X-ray diffraction. Computational methods, such as Density Functional Theory (DFT), are also employed to calculate optimized molecular geometries, which often show good agreement with experimental X-ray data. researchgate.netnih.gov
Detailed research findings from X-ray crystallography provide specific measurements for the distances between bonded atoms and the dihedral angles between planes of atoms. These values offer insight into the hybridization of atomic orbitals and the steric and electronic effects of the substituents on the phthalonitrile framework. units.it For instance, the C-C bond lengths within the benzene ring are typically intermediate between single (1.54 Å) and double (1.34 Å) bonds, indicating aromatic character. mdpi.com The presence of electron-withdrawing groups, such as a bromo or cyano group, can influence the bond lengths within the ring and to the substituent atoms. researchgate.net
Torsion angles are crucial for describing the conformation of the molecule, particularly the planarity of the ring system and the orientation of its substituents. units.it In substituted phthalonitriles, the torsion angles involving the bromo and methyl groups relative to the aromatic ring define their spatial arrangement, which can impact crystal packing and intermolecular interactions.
Detailed Research Findings on Bond Lengths
While specific crystallographic data for this compound is not available in the cited literature, analysis of closely related brominated aromatic compounds provides valuable reference points for expected bond lengths. The experimental bond lengths for various C-Br, C-C, C-N, and C=N bonds have been determined in similar structures through X-ray diffraction and compared with theoretical values from DFT calculations. researchgate.netnih.gov For example, studies on other brominated benzene derivatives provide a reliable range for the C-Br bond length.
The table below presents a compilation of selected bond lengths from related structures, offering a predictive framework for this compound.
Interactive Data Table: Selected Bond Lengths from Related Bromo-Aromatic Compounds
| Bond Type | Compound | Bond Length (Å) (Experimental - X-ray) | Bond Length (Å) (Theoretical - DFT) | Source |
| C-Br | 4-bromo-2-(4,6-dichloro-phenylimino)-phenol | 1.903 | 1.916 | researchgate.net |
| C-C (Aromatic) | 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | 1.41-1.42 | 1.42-1.43 | mdpi.com |
| C-C≡N | 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | 1.14 | 1.16 | mdpi.com |
| C-N (ring) | 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole | 1.395 | - | researchgate.net |
| C=N | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol | 1.273 | 1.308 | nih.gov |
Note: The data presented is from derivatives and related structures to infer the properties of this compound.
Detailed Research Findings on Torsion Angles
Deviations from planarity are common and can be quantified by the dihedral angle between the plane of the substituent and the plane of the aromatic ring. For example, in 8-(4-bromophenoxy) caffeine (B1668208), the caffeine group and the bromophenoxy moiety are not coplanar, exhibiting a significant dihedral angle of 58.18(9)°. Similarly, in another complex molecule, the dihedral angle between two aromatic rings was found to be 85.52 (10)°. nih.gov These examples highlight how different parts of a molecule can be twisted relative to one another. For this compound, while the benzene ring itself is expected to be largely planar, the attached cyano and methyl groups may exhibit slight out-of-plane torsion angles due to steric hindrance or crystal packing forces.
The table below shows examples of torsion angles from related molecules that help in understanding the potential conformational properties.
Interactive Data Table: Selected Torsion Angles from Related Aromatic Compounds
| Torsion Angle (Atoms) | Compound | Angle (°) (Experimental - X-ray) | Angle (°) (Theoretical - DFT) | Significance | Source |
| C1–C14–C15–N1 | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol | -3.9 | -0.14 | Shows near co-planarity of the imino group with the phenol (B47542) ring. | nih.gov |
| N1-C7-O1-C4 | 8-(4-bromophenoxy) caffeine | 20.6 | - | Indicates a twist between the caffeine core and the phenoxy linker. | |
| Dihedral Angle | 8-(4-bromophenoxy) caffeine | 58.18 | - | Angle between the caffeine group and the bromophenoxy moiety. | |
| Dihedral Angle | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol | 85.52 | 65.73 | Angle between the di-tert-butylphenol and trifluoromethyl rings. | nih.gov |
Note: The data presented is from derivatives and related structures to infer the properties of this compound.
Computational and Theoretical Investigations of 4 Bromo 5 Methylphthalonitrile
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach is highly effective for predicting the geometric, spectroscopic, and reactivity parameters of organic molecules.
DFT calculations can accurately predict spectroscopic data, which is invaluable for compound characterization. By computing the optimized molecular geometry and the corresponding electronic distribution, it is possible to simulate various types of spectra.
Vibrational Frequencies: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculations yield the frequencies and intensities of the vibrational modes of the molecule in its ground state. These theoretical spectra can be compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. For instance, in a study on the related compound 4-bromo-3-methylbenzonitrile (B1271910) (4B3MBN), DFT calculations were performed to compute its vibrational frequencies. orientjchem.org The calculated values showed good agreement with the experimental FTIR and FT-Raman spectra, allowing for a detailed assignment of vibrations such as C-H stretching, C-C stretching of the benzene (B151609) ring, and the characteristic C≡N stretching vibration. orientjchem.org
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. The calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). These predicted shifts help in assigning the signals in an experimental NMR spectrum to the correct atoms in the molecule.
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for an Analogous Compound (4-Bromo-3-methylbenzonitrile)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| C≡N Stretch | 2235 | 2231 | 2235 |
| C-C Stretch (Ring) | 1572 | 1568 | 1573 |
| C-H Bend | 1021 | 1023 | 1040 |
| C-Br Stretch | 670 | 672 | 671 |
Data sourced from a study on 4-bromo-3-methylbenzonitrile and presented for illustrative purposes. orientjchem.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions.
HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For 4-bromo-5-methylphthalonitrile, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-withdrawing nitrile groups and the carbon atom attached to the bromine.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net This energy gap also corresponds to the energy of the lowest-lying electronic transition, which can be correlated with the absorption wavelength in UV-Visible spectroscopy.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Bromo-Aromatic Compound
| Parameter | Energy (eV) |
| E(HOMO) | -6.85 |
| E(LUMO) | -1.98 |
| Energy Gap (ΔE) | 4.87 |
Data sourced from a DFT study on a related bromo-substituted aromatic compound and presented for illustrative purposes. nih.gov
Conceptual DFT provides a framework to quantify the reactivity of a molecule using a set of global reactivity descriptors. researchgate.netresearchgate.net These indices are calculated from the energies of the frontier orbitals and provide a quantitative measure of different aspects of chemical reactivity.
Ionization Energy (I) and Electron Affinity (A): Based on Koopmans' theorem, the ionization energy can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO), and the electron affinity as the negative of the LUMO energy (A ≈ -E_LUMO). mdpi.com Ionization energy is the energy required to remove an electron, while electron affinity is the energy released when an electron is added.
Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Softness is the reciprocal of hardness (S = 1/η).
Electrophilicity Index (ω): This descriptor, introduced by Parr, measures the ability of a species to accept electrons. mdpi.com It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2). A high electrophilicity index indicates a good electrophile.
Table 3: Illustrative Global Reactivity Descriptors for an Analogous Bromo-Substituted Compound
| Descriptor | Definition | Value (eV) |
| Ionization Energy (I) | I ≈ -E(HOMO) | 6.92 |
| Electron Affinity (A) | A ≈ -E(LUMO) | 2.15 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.385 |
| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | 5.34 |
Data derived from a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid and presented for illustrative purposes. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational and Mechanistic Insights
While DFT calculations typically focus on static, minimum-energy structures, molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time. nih.govrsc.org
For this compound, MD simulations could be employed to:
Analyze Conformational Dynamics: Investigate the rotational freedom of the methyl group and its preferred orientations relative to the aromatic ring and adjacent nitrile group.
Simulate Interactions: Model the behavior of the molecule in different solvent environments to understand solvation effects and how intermolecular forces, such as hydrogen bonding or π-stacking, might influence its aggregation or interaction with other species.
Explore Reaction Mechanisms: While more computationally intensive, MD simulations can help visualize the pathways of chemical reactions, providing a dynamic picture of the transition from reactants to products.
The general procedure for an MD simulation involves defining an initial geometry, assigning velocities to atoms from a Maxwell-Boltzmann distribution at a given temperature, and then calculating the forces on each atom to propagate the system forward in time in small increments (femtoseconds). mdpi.com Analysis of the resulting trajectory provides information on how structural properties and energies evolve over the simulation period. aps.org Although specific MD studies on this compound are not found in the reviewed literature, this technique remains a powerful potential tool for gaining a deeper understanding of its dynamic properties and mechanistic pathways.
Insufficient Published Research Data for "this compound" Applications
Following a comprehensive search of scientific databases and public-domain information, it has been determined that there is a lack of published research literature specifically detailing the applications of the chemical compound This compound in the areas outlined in the request.
While the compound is available from commercial chemical suppliers and is sometimes cataloged with keywords such as "OLED materials," "Aggregation-Induced Emission (AIE)," and "Covalent Organic Framework (COF) monomers," extensive searches, including those using its CAS number (1234790-18-1), did not yield any peer-reviewed articles, patents, or detailed experimental data on its use for these purposes.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's strict outline regarding:
The synthesis of phthalocyanines and subphthalocyanines from this specific precursor.
The control of isomerism in asymmetric phthalocyanine (B1677752) synthesis using this compound.
The tuning of photophysical and electronic properties of materials derived from it.
Its integration and performance in Organic Light-Emitting Diodes (OLEDs), Aggregation-Induced Emission (AIE) systems, Covalent Organic Frameworks (COFs), or other porous materials.
Generating content for the requested sections and subsections without supporting research findings would require speculation and extrapolation from related but different compounds, which would violate the core instruction to focus solely on This compound and its documented applications. An article based on detailed research findings and data tables cannot be constructed in the absence of such data.
Applications and Advanced Materials Derived from 4 Bromo 5 Methylphthalonitrile
Integration into Organic Electronic and Optoelectronic Devices
Development of Magnetic and Optical Materials
4-Bromo-5-methylphthalonitrile serves as a crucial building block for the synthesis of larger, complex molecules, such as phthalocyanines and subphthalocyanines, which possess significant potential in the fields of magnetic and optical materials. researchgate.net The inherent electronic and structural characteristics of these macrocycles, derived from the specific substitution pattern of the phthalonitrile (B49051) precursor, are key to their functionality.
The incorporation of bromine, an electronegative halogen, onto the phthalonitrile backbone influences the electronic properties of the resulting macrocyclic systems. Studies on peripherally brominated boron subphthalocyanines, which can be synthesized from brominated phthalonitrile precursors, show that the bromine substituents impact their physical properties, making them applicable for organic electronic applications. researchgate.net For instance, the introduction of bromine atoms can lower the frontier orbital energies (HOMO and LUMO) of phthalocyanines, which are typically p-type semiconductors. researchgate.net
Research into related brominated pyridine (B92270) Cu(II) complexes has shown that the position of substituents can significantly alter the molecular structure and, consequently, the optical and magnetic properties. mdpi.com While these are not direct derivatives of this compound, the findings highlight the principle that subtle changes in precursor structure can lead to vastly different material properties.
Table 1: Potential Optical and Magnetic Properties of this compound Derivatives
| Property | Description | Potential Application |
|---|---|---|
| Paramagnetism | Arises from unpaired electrons in transition metal complexes of derived macrocycles. The magnetic moment is influenced by the metal center and ligand field. libretexts.orgnih.gov | Magnetic resonance imaging (MRI) contrast agents, molecular magnets. |
| Nonlinear Optics | Phthalocyanines can exhibit strong third-order nonlinear optical (NLO) responses, including two-photon absorption. frontiersin.org | Optical switching, optical limiting, and all-optical signal processing. |
| UV-Vis Absorption | Strong absorption in the Q-band (visible region) and B-band (UV region) is characteristic of the phthalocyanine (B1677752) macrocycle. scirp.org | Dyes, pigments, photosensitizers for photodynamic therapy, and light-harvesting components in solar cells. |
| Semiconductivity | Substituted phthalocyanines often behave as p-type semiconductors. Halogenation can tune frontier orbital energies. researchgate.net | Organic field-effect transistors (OFETs), sensors, and organic photovoltaics. |
This table is generated based on properties of related phthalocyanine compounds.
Catalytic Applications of this compound-Derived Macrocycles
Macrocyclic compounds derived from substituted phthalonitriles, such as phthalocyanines, are of significant interest for their catalytic activities. researchgate.net These molecules can act as synthetic analogues of natural enzymes, providing confined spaces and active sites for chemical reactions. rsc.orgnih.gov The unique cavity-like structures of macrocycles can promote catalytic reactions in a bioinspired manner. d-nb.info
The catalytic potential of these macrocycles stems from the central metal ion, which can act as a Lewis acid site, and the large π-conjugated ring system, which can participate in electron transfer processes. Metal phthalocyanines have been investigated as catalysts in various reactions, including oxidation processes. escholarship.org The substitution on the periphery of the phthalocyanine ring, which is determined by the starting phthalonitrile, can modulate the catalytic activity and selectivity. For example, the rigid framework of a macrocycle is often crucial for achieving efficient stereocontrol in asymmetric catalysis. nih.govd-nb.info While direct catalytic studies on macrocycles derived specifically from this compound are not extensively documented, the known catalytic functions of structurally similar phthalocyanines suggest potential applications.
Table 2: Potential Catalytic Activities of Macrocycles Derived from this compound
| Reaction Type | Catalyst System | Mechanism |
|---|---|---|
| Oxidation Reactions | Metal-Phthalocyanine Complex (e.g., Co-Pc) | The central metal ion can cycle through different oxidation states, facilitating the transfer of oxygen atoms to a substrate. For instance, cobalt phthalocyanine can catalyze the oxidation of hydrogen peroxide. escholarship.org |
| Sulfa-Michael Addition | Metal-free, distorted porphyrins (related macrocycles) | The NH protons within the macrocycle core can act as hydrogen-bond donors, activating the substrate. The distortion of the macrocycle makes these sites accessible. beilstein-journals.org |
| Decarboxylative Mannich Reactions | Chiral Macrocycles | The defined chiral environment and cooperative action of functional groups within the macrocycle are essential for high enantioselectivity. nih.govd-nb.info |
This table outlines potential applications based on the catalytic behavior of related macrocyclic compounds.
Role as a Building Block in Advanced Polymer Science
This compound is identified as a material building block for polymer science. mdpi.com Its bifunctional nature, possessing two nitrile groups, allows it to act as a monomer or a precursor to monomers for the synthesis of advanced polymers. A closely related compound, 4-bromo-5-nitrophthalonitrile, is noted as a semi-product in the synthesis of monomers for thermostable polymeric materials, indicating the utility of such substituted phthalonitriles in creating high-performance polymers. google.com
The development of advanced polymer structures is a rapidly growing field, seeking materials with enhanced mechanical properties, thermal stability, and specific functionalities. mdpi.com Monomers containing bromine atoms are valuable in polymer synthesis as the bromine can serve as a site for post-polymerization modification or can be used in specific polymerization techniques like atom transfer radical polymerization (ATRP). Furthermore, the nitrile groups can undergo polymerization or be converted to other functional groups to build polymer backbones.
For example, brominated monomers are used to create polymer semiconductors with tailored energy gaps for applications in organic electronics. ossila.com While specific polymers synthesized directly from this compound are not detailed in the provided search results, its classification as a polymer science building block and the established use of similar molecules strongly suggest its potential in this field. It could potentially be used to synthesize heat-resistant polymers, functional polymers for electronic applications, or as a component in creating complex polymer architectures like block copolymers through controlled polymerization techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
